Tetrachloro tetrahydro naphthalene
Description
Tetrachloro tetrahydro naphthalene (CAS 1203-38-9) is a chlorinated derivative of partially hydrogenated naphthalene. Its molecular formula is C₁₀H₈Cl₄, combining a tetrahydro-naphthalene backbone (one aromatic ring and one saturated ring) with four chlorine substituents. This structure confers unique physicochemical properties, such as increased density and lipophilicity compared to non-chlorinated analogs.
Properties
Molecular Formula |
C10H8Cl4 |
|---|---|
Molecular Weight |
270.0 g/mol |
IUPAC Name |
5,6,7,8-tetrachloro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H8Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H2 |
InChI Key |
WHHKXBGHEPIYII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloro tetrahydro naphthalene can be synthesized through the chlorination of tetrahydronaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the tetrahydronaphthalene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Tetrachloro tetrahydro naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated derivatives and functionalized naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrachloro tetrahydro naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tetrachloro tetrahydro naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include oxidative stress and disruption of cellular signaling processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene (CAS 119-64-2)
- Applications : Widely used as a solvent, fragrance precursor, and intermediate in pharmaceuticals and agrochemicals .
- Toxicity : Lower environmental persistence compared to chlorinated derivatives; acute toxicity primarily affects the central nervous system .
- Synthesis : Produced via catalytic hydrogenation of naphthalene, achieving >90% yield under industrial conditions .
1,2,3,4-Tetrachloronaphthalene
- Structure : Fully aromatic naphthalene with four chlorine atoms (C₁₀H₄Cl₄).
- Applications: Historically used in dielectric fluids and lubricants; now regulated due to environmental persistence .
- Toxicity: Classified as a persistent organic pollutant (POP) with carcinogenic and endocrine-disrupting effects .
- Synthesis : Direct chlorination of naphthalene using Cl₂ gas, often yielding mixtures of chlorinated isomers .
Key Difference : The fully aromatic structure of 1,2,3,4-tetrachloronaphthalene enhances stability and environmental persistence, whereas tetrachloro tetrahydro naphthalene’s partially saturated ring may degrade more readily under UV or microbial action .
Tetrachlorothiophene (3,3,4,4-Tetrachloro Tetrahydro Thiophene)
- Structure : Five-membered thiophene ring with four chlorine atoms (C₄Cl₄S).
- Applications: Key synthon for neonicotinoid pesticides (e.g., thiacloprid); synthesized via cyclization of hexachloro-1,3-butadiene (45% yield) .
- Toxicity : Moderate ecotoxicity; bioaccumulates in aquatic organisms due to sulfur and chlorine content .
Key Difference : Tetrachlorothiophene’s heterocyclic sulfur ring enables pesticidal activity, while this compound’s fused bicyclic structure may favor different reactivity (e.g., halogenated aromatic interactions) .
1,1,2,2-Tetrachloroethane (CAS 79-34-5)
- Structure : Ethane derivative with four chlorine atoms (C₂H₂Cl₄).
- Applications : Solvent in industrial processes; phased out due to hepatotoxicity .
- Toxicity : High acute toxicity, causing liver and kidney damage; environmental degradation produces trichloroethylene .
Key Difference : Linear aliphatic structure of 1,1,2,2-tetrachloroethane contrasts with the bicyclic system of this compound, leading to divergent degradation pathways and applications .
Comparative Data Table
Biological Activity
Tetrachloro tetrahydro naphthalene (TCTHN) is a chlorinated derivative of tetrahydronaphthalene, which has garnered interest in various fields due to its unique biological activities and potential applications. This article explores the biological activity of TCTHN, including its mechanisms of action, toxicity profiles, and relevant case studies.
TCTHN is characterized by its ability to interact with various biological molecules, including enzymes and receptors. The compound can alter enzyme activity and disrupt cellular signaling pathways, leading to a range of biological effects. The primary mechanisms of action include:
- Binding to Enzymes and Receptors : TCTHN can bind to specific molecular targets, affecting their function and leading to changes in metabolic processes.
- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cellular damage and inflammation.
- Disruption of Cellular Signaling : TCTHN has been shown to interfere with normal signaling pathways, which can lead to altered cell function.
Toxicity Profile
The toxicity of TCTHN has been evaluated in several studies. Key findings include:
- Acute Toxicity : The oral LD50 for male rats is reported to be approximately 2860 mg/kg, indicating relatively low acute toxicity . Dermal exposure also shows a high LD50 of 16,800 mg/kg in rabbits .
- Chronic Effects : In a 28-day study involving rats, no mortalities were observed at doses up to 150 mg/kg/day; however, signs of hemolytic anemia were noted at higher doses . The No Observed Adverse Effect Level (NOAEL) was determined to be 15 mg/kg/day .
- Genotoxicity : TCTHN has been found not to be genotoxic in various in vitro tests, including the Ames test and micronucleus assays .
Case Studies
Several case studies have highlighted the biological effects and potential applications of TCTHN:
- Respiratory Irritation : Inhalation studies have indicated that exposure to TCTHN can cause respiratory irritation in various animal models, with symptoms including mucous membrane irritation and lacrimation .
- Behavioral Effects : In one study, exposure to TCTHN was associated with restlessness in juvenile animals, suggesting potential neurobehavioral impacts .
- Aquatic Toxicity : Ecotoxicological assessments show that TCTHN has significant effects on aquatic organisms. For instance, the 96-hour LC50 for Danio rerio (zebrafish) is reported as 3.2 mg/L, indicating moderate toxicity to fish species .
Research Findings
Recent research has focused on the synthesis and application of TCTHN in various fields:
- Chemical Synthesis : TCTHN serves as a precursor for synthesizing complex organic molecules and specialty chemicals used in industries such as pharmaceuticals and materials science.
- Therapeutic Potential : Investigations are ongoing into the potential therapeutic applications of TCTHN in drug development, particularly targeting diseases associated with oxidative stress and inflammation.
Summary Table of Biological Activity
| Biological Activity | Observations |
|---|---|
| Binding Affinity | Alters enzyme activity |
| Acute Toxicity (LD50) | Oral: 2860 mg/kg; Dermal: 16,800 mg/kg |
| Chronic Toxicity | NOAEL: 15 mg/kg/day |
| Genotoxicity | Negative in Ames test |
| Aquatic Toxicity | LC50 for Danio rerio: 3.2 mg/L |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
